molecular formula C11H14N2O B13121398 Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone

Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone

Cat. No.: B13121398
M. Wt: 190.24 g/mol
InChI Key: ROXLAEKZFVVIGD-UHFFFAOYSA-N
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Description

Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by a phenyl group attached to a tetrahydropyrimidine ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an aryl aldehyde with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone can be compared with other similar compounds such as:

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydropyrimidine ring but different substituents.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1,3-diazinan-1-yl(phenyl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(10-5-2-1-3-6-10)13-8-4-7-12-9-13/h1-3,5-6,12H,4,7-9H2

InChI Key

ROXLAEKZFVVIGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCN(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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